Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)
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Overview
Description
Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is a palladium complex that is widely used as a catalyst in various organic synthesis reactions. This compound is known for its high efficiency and selectivity in catalyzing cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) typically involves the reaction of palladium(II) bromide with 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is often performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carefully monitored to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is involved in various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Stille couplings.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
Reductive Amination: For the synthesis of amines from aldehydes or ketones
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organoboron compounds, and amines. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and often require elevated temperatures and inert atmospheres .
Major Products
The major products formed from these reactions are typically biaryl compounds, amines, and other complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism by which Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key processes in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II): Another palladium complex used in cross-coupling reactions.
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II): A similar compound with ferrocene ligands, used in organic synthesis and pharmaceutical research.
Uniqueness
Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is unique due to its high efficiency and selectivity in catalyzing a wide range of cross-coupling reactions. Its chiral BINAP ligand also makes it valuable in asymmetric synthesis, providing enantioselective control in the formation of chiral molecules .
Properties
CAS No. |
1147094-04-9 |
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Molecular Formula |
C44H32Br2P2Pd |
Molecular Weight |
888.9 g/mol |
IUPAC Name |
dibromopalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C44H32P2.2BrH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |
InChI Key |
XOOQZGNLBGHEEX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Br[Pd]Br |
Origin of Product |
United States |
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